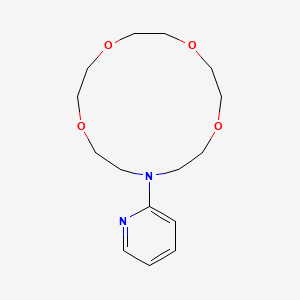
1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-(2-pyridinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-(2-pyridinyl)- is a macrocyclic compound known for its unique structure and properties. It is a member of the crown ether family, which are cyclic chemical compounds that can form stable complexes with various metal ions. This compound is particularly notable for its ability to coordinate with metal ions, making it useful in various chemical and industrial applications.
Vorbereitungsmethoden
The synthesis of 1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-(2-pyridinyl)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of linear precursors in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is typically carried out at room temperature or slightly elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-(2-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace certain functional groups in the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-(2-pyridinyl)- has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions. These complexes are studied for their structural and functional properties.
Biology: The compound is used in biological studies to investigate its interactions with biomolecules and its potential as a drug delivery agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in targeted drug delivery systems.
Industry: It is used in various industrial processes, including catalysis and the separation of metal ions.
Wirkmechanismus
The mechanism of action of 1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-(2-pyridinyl)- involves its ability to form stable complexes with metal ions. The nitrogen and oxygen atoms in the macrocyclic ring coordinate with metal ions, stabilizing them and facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific application and the metal ions being coordinated.
Vergleich Mit ähnlichen Verbindungen
1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-(2-pyridinyl)- can be compared with other crown ethers and macrocyclic compounds. Similar compounds include:
1,4,7,10-Tetraoxa-13-azacyclopentadecane: This compound is similar but lacks the pyridinyl group, which can affect its coordination properties.
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Another macrocyclic compound with different ring size and nitrogen atoms, leading to different coordination behavior.
1,4,7,10-Tetraoxa-13-azacyclopentadecane-13-carbonyl derivatives: These compounds have additional functional groups that can modify their chemical properties and applications.
The uniqueness of 1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-(2-pyridinyl)- lies in its specific structure, which allows for unique coordination properties and applications in various fields.
Eigenschaften
CAS-Nummer |
823202-93-3 |
|---|---|
Molekularformel |
C15H24N2O4 |
Molekulargewicht |
296.36 g/mol |
IUPAC-Name |
13-pyridin-2-yl-1,4,7,10-tetraoxa-13-azacyclopentadecane |
InChI |
InChI=1S/C15H24N2O4/c1-2-4-16-15(3-1)17-5-7-18-9-11-20-13-14-21-12-10-19-8-6-17/h1-4H,5-14H2 |
InChI-Schlüssel |
OOZVBMCHJQWREA-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCOCCOCCOCCN1C2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Acetamide, N-[(1R,2R)-2-(1-piperidinyl)cyclohexyl]-](/img/structure/B14226313.png)
![1-(4-{4-[2-(Quinolin-4-YL)ethenyl]phenyl}piperazin-1-YL)decan-1-one](/img/structure/B14226317.png)

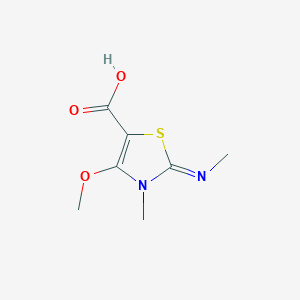
![2-[1-(4-chlorophenyl)ethyl]-1-phenylbutane-1,3-dione](/img/structure/B14226347.png)
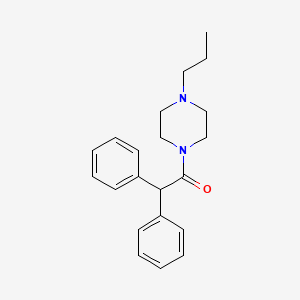
![4-[Bis(4-fluorophenyl)methylidene]-5-phenyl-3,4-dihydro-2H-pyrrole](/img/structure/B14226367.png)
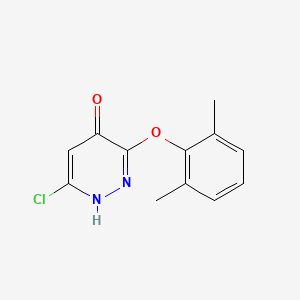
![[(3R)-piperidin-3-yl]methyl butanoate;hydrochloride](/img/structure/B14226371.png)
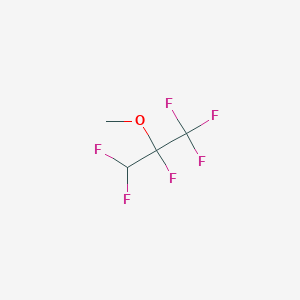
![3-[(2-Methoxyethyl)amino]-N,N-di(propan-2-yl)but-2-enamide](/img/structure/B14226375.png)
